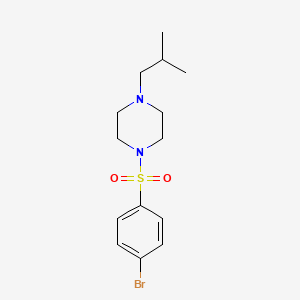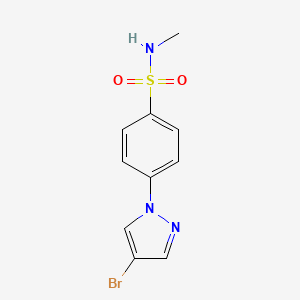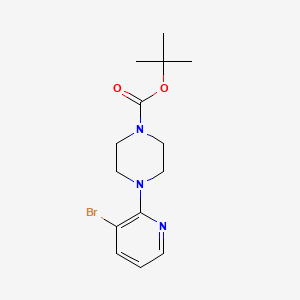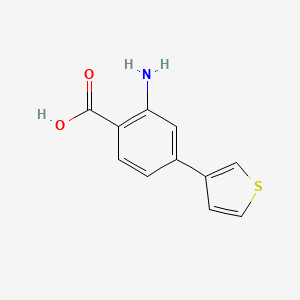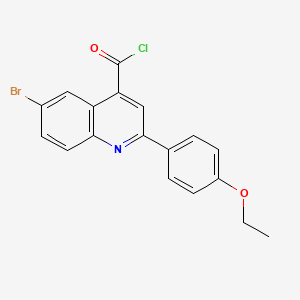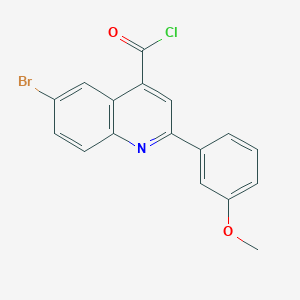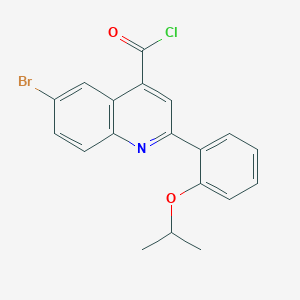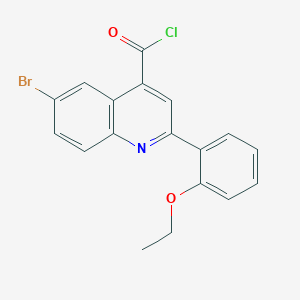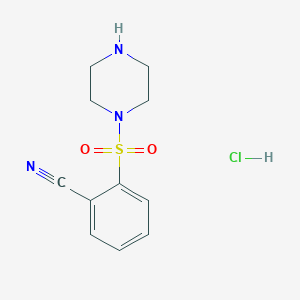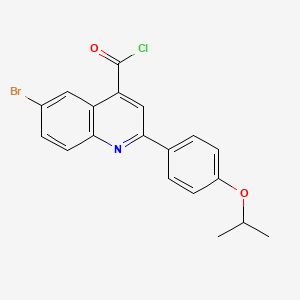
4-ブロモ-2-フルオロ-3-ヨードピリジン
概要
説明
4-Bromo-2-fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are replaced by fluorine, iodine, and bromine atoms, respectively
科学的研究の応用
4-Bromo-2-fluoro-3-iodopyridine is used extensively in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals and materials with specific properties.
作用機序
Target of Action
It is known that fluoropyridines, a class of compounds to which 4-bromo-2-fluoro-3-iodopyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 4-Bromo-2-fluoro-3-iodopyridine may interact with its targets in a unique manner compared to other halogenated pyridines.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This suggests that 4-Bromo-2-fluoro-3-iodopyridine may have potential applications in these areas.
Pharmacokinetics
The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings in the development of new pharmaceuticals .
Result of Action
Given the potential applications of fluoropyridines in the synthesis of biologically active compounds, it is likely that 4-bromo-2-fluoro-3-iodopyridine may have significant effects at the molecular and cellular level .
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties . This suggests that environmental factors may play a role in the action of 4-Bromo-2-fluoro-3-iodopyridine.
生化学分析
Biochemical Properties
4-Bromo-2-fluoro-3-iodopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that facilitate these reactions . The compound’s halogen atoms, particularly bromine and iodine, contribute to its reactivity and ability to form stable complexes with biomolecules .
Cellular Effects
The effects of 4-Bromo-2-fluoro-3-iodopyridine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling and gene expression . Additionally, 4-Bromo-2-fluoro-3-iodopyridine may affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-3-iodopyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. The compound’s halogen atoms enable it to form strong interactions with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-3-iodopyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-fluoro-3-iodopyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-3-iodopyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or gene expression changes . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a particular dosage level triggers significant biological responses .
Metabolic Pathways
4-Bromo-2-fluoro-3-iodopyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the cell . The compound’s halogen atoms play a crucial role in its metabolic fate, influencing the formation of metabolites and the overall metabolic flux . These interactions can affect the levels of specific metabolites, altering cellular metabolism and potentially leading to downstream biological effects .
Transport and Distribution
The transport and distribution of 4-Bromo-2-fluoro-3-iodopyridine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of 4-Bromo-2-fluoro-3-iodopyridine can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or limit its effects .
Subcellular Localization
4-Bromo-2-fluoro-3-iodopyridine exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects . For example, accumulation in the nucleus may enhance its ability to modulate gene expression, while localization in the cytoplasm may affect metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine using reagents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride for iodination. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 4-Bromo-2-fluoro-3-iodopyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
4-Bromo-2-fluoro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like n-butyllithium or magnesium bromide in solvents such as tetrahydrofuran (THF).
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-iodopyridine
- 3-Bromo-2-fluoropyridine
- 4-Bromo-2-fluoropyridine
Uniqueness
4-Bromo-2-fluoro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various scientific research applications .
特性
IUPAC Name |
4-bromo-2-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCJOPUYVGQTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676666 | |
| Record name | 4-Bromo-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917969-51-8 | |
| Record name | 4-Bromo-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


